N-benzyl-4-tert-butyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-tert-butyl-N-methylbenzamide: is an organic compound with the molecular formula C19H23NO It is a member of the benzamide family, characterized by the presence of a benzyl group, a tert-butyl group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-tert-butyl-N-methylbenzamide typically involves the reaction of 4-tert-butylbenzoic acid with N-benzyl-N-methylamine . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-tert-butyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents such as or in polar aprotic solvents.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-tert-butyl-N-methylbenzamide has several scientific research applications, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its pharmacokinetic and pharmacodynamic profiles.
Industry:
- Utilized in the development of specialty chemicals.
- Applied in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-tert-butyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
- N-benzyl-N-(tert-butyl)-4-methylbenzamide
- N-tert-butyl-4-methylbenzamide
Comparison:
- N-benzyl-4-tert-butyl-N-methylbenzamide is unique due to the presence of both a benzyl group and a tert-butyl group, which can influence its chemical reactivity and biological activity.
- N-benzyl-N-(tert-butyl)-4-methylbenzamide lacks the methyl group, which may affect its steric and electronic properties.
- N-tert-butyl-4-methylbenzamide lacks the benzyl group, which can alter its interaction with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
101927-58-6 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-benzyl-4-tert-butyl-N-methylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-19(2,3)17-12-10-16(11-13-17)18(21)20(4)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
InChI Key |
KTEAKVLXVRBINR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.